3-Iodo-1H-indazole-5-carboxylic acid

Overview

Description

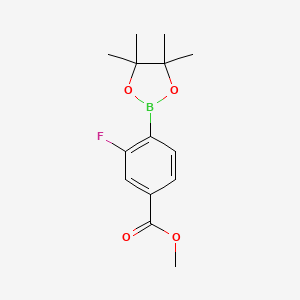

3-Iodo-1H-indazole-5-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various indazole derivatives. Indazoles are heterocyclic compounds that have significant applications in medicinal chemistry due to their biological activities. The presence of the iodine atom at the 3-position of the indazole ring makes it a versatile starting material for further functionalization through various chemical reactions, such as Pd-catalyzed carbonylations .

Synthesis Analysis

The synthesis of 3-iodoindazole derivatives, including this compound, can be achieved through palladium-catalyzed carbonylation reactions. This method allows for the preparation of indazole-3-carboxylic acid esters and amides from functionalized 3-iodoindazoles using methanol or amines. The process is noted for its mild conditions and good yields, making it suitable for producing a wide range of functional groups that can undergo further synthetic transformations .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using techniques such as X-ray single crystal diffraction analysis. For instance, the crystal structure of a related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was determined to belong to the triclinic space group with specific unit cell parameters. Such structural information is crucial for understanding the polymorphism and stability of these compounds .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of reactive functional groups. The iodo group allows for further functionalization through nucleophilic substitution reactions, while the carboxylic acid group can be transformed into esters, amides, and other derivatives. These transformations are essential for the synthesis of complex molecules with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's stability, solubility, and reactivity. Spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are used to characterize the compounds and confirm their structures. The presence of halogen atoms and other substituents can significantly affect the compound's physical properties, such as melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Indazole Derivatives

A robust procedure for synthesizing 1H-indazole-3-carboxylic acid esters and amides has been developed, where functionalized 3-iodoindazoles undergo Pd-catalyzed carbonylations, yielding compounds under mild conditions suitable for further synthetic transformations (Buchstaller et al., 2011). Similarly, the synthesis of novel 3-heteroaryl N-1-functionalized indazoles using palladium cross-coupling reactions has been reported, showcasing the versatility of 3-iodo-1H-indazoles in creating structurally diverse compounds (Fraile et al., 2011). Additionally, indazole derivatives, synthesized via nitrosation of indoles, have garnered attention in medicinal chemistry as kinase inhibitors, emphasizing the role of 1H-indazole derivatives as key intermediates in producing polyfunctionalized compounds (Chevalier et al., 2018).

Structural and Thermochemical Analysis

The molar standard enthalpy of formation for indazole derivatives, including 1H-indazole-3-carboxylic acid, has been experimentally determined. These studies are crucial for understanding the energetic and structural influence of functional groups like carbonyl and acetate on these compounds, contributing to the knowledge base on their chemical properties (Orozco-Guareño et al., 2019).

Advanced Applications

The preparation of 1H-indazole-3-carboxylic acid derivatives has been improved, showcasing a synthesis process with advantages such as lower cost, mild conditions, and suitability for industrial manufacture, indicating the compound's relevance in large-scale applications (Rao Er-chang, 2006). The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has also been characterized, revealing its crystalline polymorphic nature, which may contribute to its stability and bioactivity, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Hu Yong-zhou, 2008).

Safety and Hazards

The safety information for “3-Iodo-1H-indazole-5-carboxylic acid” indicates that it may be harmful if swallowed or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways due to their interaction with different kinases . These pathways can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in cell metabolism .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

Indazole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodo-1H-indazole-5-carboxylic acid. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets and its subsequent effects can be influenced by various factors, including pH, temperature, and the presence of other molecules in the environment .

properties

IUPAC Name |

3-iodo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZNTIADYAHDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646257 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-46-0 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)